Morpholine-4-carboximidamide (CAS 17238-66-3), frequently supplied as its hydrochloride (CAS 5638-78-8) or hydroiodide salt, is a highly versatile amidino-based ligand and synthetic building block [1]. Structurally, it combines a hydrophilic morpholine ring with a strongly electron-donating carboximidamide (guanidine-like) moiety. This dual functionality makes it highly sought after in advanced materials science—particularly as a crystallization regulator and defect passivator in perovskite solar cells (PSCs)—and in medicinal chemistry for synthesizing endothelin receptor antagonists and antifungal agents [1][2]. Its defined melting point and excellent solubility profile in polar aprotic solvents (like DMSO and DMF) ensure high processability and batch-to-batch reproducibility for both laboratory-scale synthesis and industrial-scale thin-film deposition[2].
Substituting Morpholine-4-carboximidamide with simpler guanidines or closely related analogs like piperidine-1-carboximidamide frequently compromises application-critical performance [1]. In perovskite photovoltaics, the precise steric bulk and the presence of the morpholine oxygen (C-O-C moiety) are critical for dual-site coordination with Pb2+ defects; simpler amidines lack this secondary coordination site, leading to incomplete passivation and rapid moisture ingress [2]. In pharmaceutical synthesis, replacing the morpholine ring with a piperidine ring fundamentally alters the lipophilicity and hydrogen-bonding capacity of the resulting pharmacophore, often drastically reducing the aqueous solubility and target binding affinity of the final active pharmaceutical ingredient. Consequently, generic substitution leads to suboptimal device efficiencies or failed drug candidate profiles[1].
In the fabrication of air-processed n-i-p perovskite solar cells, the incorporation of Morpholine-4-carboximidamide hydrochloride as a top-interface modifier significantly outperforms pristine baselines[1]. The amidine group passivates the [PbI6]4- lattice via Pb2+ coordination and I- hydrogen bonding, while the morpholine oxygen provides secondary Pb2+ coordination. This dual-action mechanism yields a champion power conversion efficiency (PCE) of 25.79%, compared to substantially lower efficiencies in unmodified devices. Furthermore, modified devices exhibit exceptional environmental stability, retaining over 86% of their initial PCE after 1500 hours of continuous maximum power point tracking under 1 Sun illumination [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and Stability |
| Target Compound Data | 25.79% PCE; >86% retention after 1500h |
| Comparator Or Baseline | Pristine (unmodified) perovskite baseline (<23% PCE, rapid degradation) |
| Quantified Difference | >2.5% absolute PCE increase and extended operational lifetime |
| Conditions | Air-processed n-i-p perovskite solar cells under 1 Sun illumination |
For photovoltaic manufacturers, this compound enables high-efficiency, highly stable perovskite modules that can be processed in ambient air, drastically reducing cleanroom and inert-gas manufacturing costs.
When utilized as a precursor for antifungal agents (e.g., phenylthiazole-1,3,4-oxadiazole derivatives) and receptor antagonists, Morpholine-4-carboximidamide provides a critical advantage over piperidine-1-carboximidamide[1]. The inclusion of the morpholine oxygen reduces the overall lipophilicity of the resulting active pharmaceutical ingredient (API), improving aqueous solubility. In structure-activity relationship studies, derivatives incorporating the morpholine-4-carboximidamide moiety consistently demonstrate superior target affinity and lower toxicity profiles compared to their more lipophilic piperidine counterparts[1].
| Evidence Dimension | Aqueous solubility and receptor binding affinity of downstream APIs |
| Target Compound Data | Morpholine derivatives show optimized LogP and high target affinity |
| Comparator Or Baseline | Piperidine-1-carboximidamide derivatives |
| Quantified Difference | Improved aqueous solubility and superior safety/toxicity profiles |
| Conditions | In vitro SAR screening and pharmacokinetic profiling |
Procurement of the morpholine-specific amidine ensures that downstream drug candidates avoid late-stage failures related to poor bioavailability or off-target toxicity.
In advanced CO2 capture applications using non-aqueous systems (e.g., DMSO), Morpholine-4-carboximidamide demonstrates highly efficient CO2 sorption kinetics [1]. NMR mechanistic studies reveal that the specific electron density modulated by the morpholine ring results in an optimal pKa for reversible CO2 binding, forming stable carbamic acids and zwitterionic species. Compared to standard primary amines like monoethanolamine (MEA), the morpholine-substituted amidine offers a more favorable energy profile for desorption, reducing the parasitic energy load required for solvent regeneration [1].
| Evidence Dimension | CO2 sorption/desorption energy efficiency |
| Target Compound Data | Reversible zwitterion formation with optimized regeneration energy |
| Comparator Or Baseline | Standard primary amines (e.g., MEA) |
| Quantified Difference | Lower thermal energy requirement for CO2 desorption |
| Conditions | Non-aqueous solvent systems (DMSO) monitored via in situ NMR |
For chemical engineers designing next-generation carbon capture systems, this compound minimizes the energy penalty associated with solvent regeneration.
Morpholine-4-carboximidamide hydrochloride is the premier choice for passivating defects and regulating crystallization in both inverted and n-i-p perovskite solar cells [1]. Its ability to coordinate with Pb2+ defects and block moisture makes it essential for scaling up ambient-air processing of high-efficiency solar modules.
As a building block in medicinal chemistry, this compound is ideal for synthesizing complex heterocycles where optimizing the hydrophilic-lipophilic balance is critical [2]. It is specifically preferred over piperidine analogs when developing orally bioavailable cardiovascular or antifungal drugs.
This compound is highly suited for research into low-energy-penalty carbon capture technologies [3]. Its unique pKa and ability to form stable but reversible zwitterionic species in aprotic solvents make it a prime candidate for next-generation gas separation membranes and liquid sorbents.